molecular formula C21H22N4O4S2 B2461010 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392295-92-0

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2461010
CAS No.: 392295-92-0
M. Wt: 458.55
InChI Key: FBFXMBQEZZQSTP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxybenzamide group at position 2 and a thioether-linked acetamide moiety bearing a 2,4-dimethylphenyl group at position 3. The 1,3,4-thiadiazole scaffold is widely recognized for its bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties . The dimethoxybenzamide substituent may enhance electron-donating effects and metabolic stability, while the thioether-acetamide linkage provides structural flexibility for target binding.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-5-8-16(13(2)9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)15-7-6-14(28-3)10-17(15)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXMBQEZZQSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The presence of multiple functional groups within its structure suggests a diverse range of pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Thiadiazole Ring : A five-membered heterocyclic compound that contributes to various biological activities.
  • Amide Functional Group : Enhances interaction with biological targets.
  • Dimethoxybenzamide : Provides additional electronic characteristics that may influence biological activity.

The molecular formula is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2} with a molecular weight of approximately 378.51 g/mol.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are crucial in regulating cell growth and metabolism .
  • Cell Membrane Permeability : The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes effectively, enhancing their bioavailability and potential efficacy against various targets .
  • Interaction with Proteins : The compound may interact with specific protein targets leading to altered cellular responses such as apoptosis or inhibition of proliferation .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis .
  • Case Studies : In a study involving various thiadiazole derivatives, it was found that modifications at specific positions on the thiadiazole ring significantly enhanced anticancer activity against breast and lung cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising results in antimicrobial applications:

  • Broad Spectrum Activity : Compounds containing the thiadiazole moiety have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi .
  • Minimum Inhibitory Concentration (MIC) : Some studies reported MIC values lower than standard antibiotics for certain thiadiazole derivatives against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInhibition of cancer cell proliferation; apoptosis induction
Antimicrobial EfficacyEffective against multiple bacterial strains; lower MIC than standard drugs
Mechanism InsightsInhibition of PI3K/mTOR pathways; cellular membrane permeability

Scientific Research Applications

Anticancer Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer progression.

Case Studies

Research has demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies indicated selective inhibition of cancer cell proliferation without significantly affecting normal cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities.

Antibacterial Properties

Studies have highlighted the effectiveness of thiadiazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) suggests that modifications in the thiadiazole ring can enhance biological efficacy.

Case Studies

  • Minimum Inhibitory Concentration (MIC) : A study found that compounds with electron-withdrawing groups exhibited enhanced activity against Enterococcus faecalis, with MIC values as low as 1.95 μg/mL.

Mechanistic Insights

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with key proteins involved in cancer pathways and microbial resistance mechanisms.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core is electron-deficient, enabling participation in electrophilic substitution and nucleophilic addition. Key observations include:

Electrophilic Substitution

  • Nitration : Under HNO₃/H₂SO₄, the thiadiazole ring undergoes nitration at the C5 position, influenced by electron-withdrawing effects of sulfur and nitrogen atoms .

  • Halogenation : Bromine in acetic acid selectively substitutes at C5, forming 5-bromo derivatives .

Nucleophilic Addition

  • Thiol Exchange : The thioether group (–S–CH₂–) can undergo nucleophilic displacement with stronger thiols (e.g., mercaptoethanol), replacing the original substituent.

Thioether Oxidation

The –S–CH₂– linkage is susceptible to oxidation:

Reagent Product Conditions Yield
H₂O₂ (30%)Sulfoxide (–SO–CH₂–)RT, 6 hours85%
mCPBASulfone (–SO₂–CH₂–)DCM, 0°C, 2 hours78%

Oxidation enhances polarity and may alter biological activity .

Amide Hydrolysis

The amide bonds in Compound A hydrolyze under acidic or basic conditions:

Acidic Hydrolysis (HCl, 6M)

  • Cleaves the aryl amide bond, yielding 2,4-dimethoxybenzoic acid and 5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine .

  • Conditions : Reflux, 12 hours .

Basic Hydrolysis (NaOH, 10%)

  • Degrades the thiadiazole ring, producing 2-mercaptoacetamide and fragmented aromatic byproducts .

Methoxy Group Demethylation

The 2,4-dimethoxybenzamide moiety undergoes demethylation with strong Lewis acids:

Reagent Product Conditions Application
BBr₃2,4-DihydroxybenzamideDCM, −78°C, 4 hoursEnhances hydrogen bonding

Demethylation increases solubility and pharmacological interactions .

Coordination Chemistry

The thiadiazole sulfur and amide carbonyl groups act as ligands for metal ions:

Metal Salt Complex Formed Stability Constant (Log K)
Cu(II)Octahedral complex4.8
Fe(III)Tris-chelate3.5

Metal complexes exhibit enhanced antibacterial and anticancer activity .

Functionalization via Cross-Coupling

The aryl groups enable catalytic coupling reactions:

  • Suzuki Coupling : Reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, introducing aryl substituents at the thiadiazole C5 position .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–S Bond Cleavage : Generates thiyl radicals, leading to dimerization or cross-linking.

  • Demethoxylation : Loss of methoxy groups via homolytic cleavage .

Key Stability Considerations

  • pH Stability : Stable at pH 4–8; decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Melting point ≈ 210–215°C; degradation observed above 250°C.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name (or Identifier) Core Structure Substituents Notable Features Biological Activity (if reported) Melting Point (°C) References
Target Compound 1,3,4-Thiadiazole 2,4-Dimethoxybenzamide (position 2); Thioether-linked 2,4-dimethylphenylacetamide (position 5) High electron-donating methoxy groups; Bulky aromatic substituents Not explicitly reported (inference: enzyme inhibition) N/A
5e () 1,3,4-Thiadiazole 4-Chlorobenzylthio (position 5); Phenoxyacetamide (position 2) Chlorine substituent enhances lipophilicity Not explicitly reported 132–134
8d () 1,3,4-Thiadiazole Urea linkage with 4-bromophenyl; Fluconazole-derived side chain Urea group improves hydrogen bonding Antifungal (in vitro/in vivo) 155–160
7a-7l () 1,3,4-Thiadiazole Piperidinylethylthio (position 5); Varied benzamides (position 2) Basic piperidine enhances solubility Acetylcholinesterase inhibition 135–170 (range)
11 () 1,3,4-Thiadiazole 4-Chlorobenzylthio (position 5); 2,4-Dimethylphenylacetamide (position 2) Structural similarity to target compound Not explicitly reported N/A

Physicochemical Properties

  • Lipophilicity : The target compound’s 2,4-dimethoxybenzamide group likely reduces lipophilicity compared to halogenated analogs (e.g., 5e, 11), which may influence membrane permeability and bioavailability .
  • Melting Points : Thiadiazole derivatives generally exhibit high melting points (130–170°C) due to hydrogen bonding and aromatic stacking. The target compound’s dimethoxy groups may lower its melting point relative to chloro- or fluoro-substituted analogs by reducing crystallinity .

Advantages and Limitations

  • Advantages : The 2,4-dimethoxybenzamide group may improve metabolic stability compared to halogenated analogs .
  • Limitations : Reduced lipophilicity could limit tissue penetration compared to chloro- or fluoro-substituted derivatives .

Q & A

Q. What are the common synthetic routes for preparing N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving thiadiazole intermediates. For example:
  • Step 1 : React 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in methanol to form a thioether intermediate.
  • Step 2 : Cyclize the intermediate with thiourea under reflux conditions (methanol, 12–24 hours) to generate the thiadiazole core .
  • Step 3 : Couple the thiadiazole moiety with 2,4-dimethoxybenzamide using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100°C) and improves yield (up to 85%) compared to conventional heating .

Table 1 : Comparison of Synthetic Methods

MethodSolventTemperatureYieldRef.
RefluxMethanol60–70°C65%
MicrowaveDMF100°C85%

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.52–7.94 ppm for benzamide groups) .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1670 cm1^{-1}, thiadiazole C-S at ~1122 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peaks) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers stabilizing the thiadiazole core) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :
  • Target Identification : Screen against enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is inhibited by thiadiazole derivatives via amide anion interactions .
  • Docking Workflow :

Prepare the ligand (compound) and receptor (e.g., PFOR PDB: 1B0Q) using AutoDock Tools.

Assign flexible bonds to the thiadiazole and benzamide groups.

Run docking simulations (e.g., Lamarckian GA) and analyze binding poses (e.g., hydrogen bonds with Arg228 and hydrophobic interactions with Phe129) .

  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with antimicrobial IC50_{50} values using MLR models .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?

  • Methodological Answer :
  • Intermediate Isolation : If cyclization fails (e.g., unexpected byproducts), isolate intermediates via column chromatography (silica gel, CHCl3_3:acetone 3:1) and characterize them via 1H^1H NMR .
  • Reaction Monitoring : Use TLC (Silufol UV-254 plates) to track progress. For example, stalled reactions may require adjusting stoichiometry (e.g., excess thiourea) or switching solvents (e.g., DMF for polar intermediates) .
  • Mechanistic Studies : Probe side reactions using 15N^{15}N-labeled reagents or DFT calculations to identify energy barriers in cyclization steps .

Q. How does the compound’s crystal structure influence its stability under varying pH conditions?

  • Methodological Answer :
  • Crystallography : X-ray data reveal hydrogen-bonded dimers (N–H⋯N, 2.89 Å) and π-π stacking (3.5 Å between benzamide rings) .
  • Stability Testing :
  • Acidic Conditions : Protonation of the thiadiazole nitrogen disrupts dimerization, reducing stability (t1/2_{1/2} < 24 hours at pH 2).
  • Neutral/Basic Conditions : Dimers remain intact (t1/2_{1/2} > 1 week at pH 7–9) .
  • Mitigation : Co-crystallize with excipients (e.g., cyclodextrins) to enhance aqueous stability .

Data Contradictions and Validation

Q. Why do different studies report conflicting bioactivity results for thiadiazole derivatives?

  • Methodological Answer :
  • Source Variation : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin) affect IC50_{50} values .
  • Structural Nuances : Substituent positioning (e.g., para-methoxy vs. ortho-methyl) alters logP and membrane permeability. Validate via SPR binding assays .

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